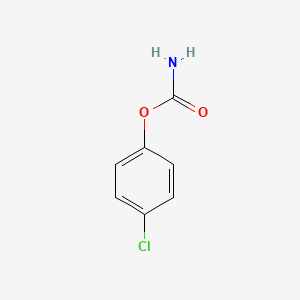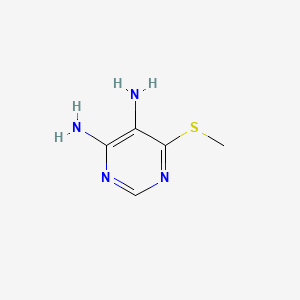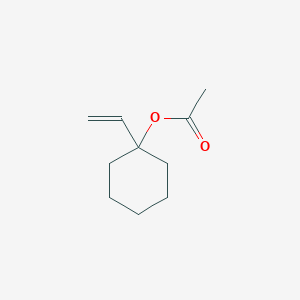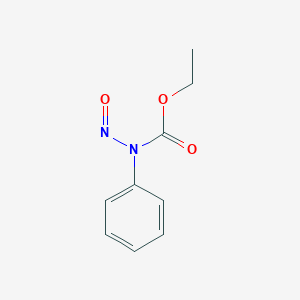![molecular formula C12H9Cl2N3 B14721167 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline CAS No. 17596-04-2](/img/structure/B14721167.png)
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline is an aromatic azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color properties, making it a significant component in the dye industry. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with another aromatic amine, such as 3-chloroaniline, under alkaline conditions to form the azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also participate in electrophilic substitution reactions, allowing it to modify biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloroaniline: A precursor in the synthesis of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline.
3-chlorophenylhydrazine: Another compound with similar structural features and reactivity.
3-chloropropionyl chloride: Used in various organic synthesis reactions .
Uniqueness
This compound is unique due to its dual aromatic structure linked by an azo group, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its vibrant color make it particularly valuable in the dye industry and scientific research .
Properties
CAS No. |
17596-04-2 |
|---|---|
Molecular Formula |
C12H9Cl2N3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9Cl2N3/c13-9-3-1-5-11(7-9)15-17-16-12-6-2-4-10(14)8-12/h1-8H,(H,15,16) |
InChI Key |
LJFGVHJIOVPLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
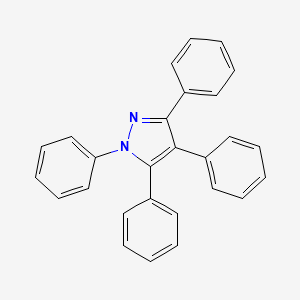

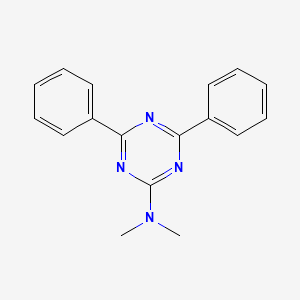
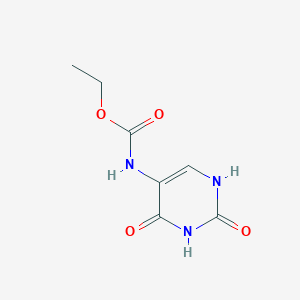
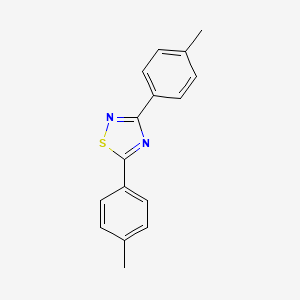
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
